molecular formula C8H9NO2S2 B446356 2-(Thiophen-3-yl)-1,3-thiazolidine-4-carboxylic acid CAS No. 118157-00-9

2-(Thiophen-3-yl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B446356
CAS No.: 118157-00-9
M. Wt: 215.3g/mol
InChI Key: HFXYHJCOHIVMIH-UHFFFAOYSA-N
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Description

“2-(Thiophen-3-yl)-1,3-thiazolidine-4-carboxylic acid” is a complex organic compound. It’s important to note that while there isn’t specific information available for this exact compound, we can infer some details based on its structural components. The compound contains a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions . For instance, a novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . The crystal packing is often stabilized by hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely. For example, Thiophene-3-acetic acid, a related compound, is a white solid .

Scientific Research Applications

Synthesis and Chemical Properties

Historical and Synthetic Overview : The synthesis of 2-(Thiophen-3-yl)-1,3-thiazolidine-4-carboxylic acid and its analogues began in the mid-nineteenth century, with significant developments in molecular structure representation and synthetic methodologies over time. This class of compounds, including 1,3-thiazolidin-4-ones and related derivatives like glitazones and rhodanines, demonstrates significant biological potential, leading to their incorporation in various pharmaceuticals. Advances in green chemistry have also been made, reflecting the evolving environmental consciousness and the quest for sustainable development (Santos, Silva, & Jones, 2018).

Structural and Spectroscopic Insights : Research into the structural and spectroscopic properties of related thiazolidin-4-ones has revealed insights into the molecular conformations of these compounds. The reaction of chloral with substituted anilines, followed by treatment with thioglycolic acid, leads to the formation of various substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. This synthesis pathway offers a glance into the complex reaction dynamics and structural variations possible within this class of compounds, providing valuable information for future chemical research (Issac & Tierney, 1996).

Biological and Pharmacological Aspects

Broad Spectrum of Biological Activities : Thiazolidin-4-ones, including this compound, have been identified as crucial scaffolds in medicinal chemistry due to their wide range of biological activities. Recent studies, specifically from 2020 and 2021, have highlighted their antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on these biological activities has been a focal point of research, offering insights into structural optimization for enhanced drug efficacy (Mech, Kurowska, & Trotsko, 2021).

Pharmacological Importance and Drug Design : The pharmacological significance of 4-thiazolidinone-bearing hybrid molecules, particularly in anticancer drug design, has been underscored in recent literature. The focus on molecular hybridization methodologies and strategies for designing anticancer agents reflects the therapeutic promise of these compounds. The integration of 4-thiazolidinone cores with approved drugs, natural compounds, and privileged heterocyclic scaffolds, through various design approaches, marks a proactive stride in generating potent anticancer compounds (Roszczenko, Holota, Szewczyk, Dudchak, Bielawski, Bielawska, & Lesyk, 2022).

Mechanism of Action

The mechanism of action of thiophene derivatives can vary widely depending on their specific structure and the biological system they interact with. Some thiophene derivatives have shown significant antifungal, antibacterial, antioxidant, insecticide, anticonvulsant, analgesic, antitumor, anti-inflammatory, and anti-HSV activity .

Safety and Hazards

The safety and hazards associated with thiophene derivatives can vary widely depending on their specific structure. It’s important to refer to the specific Safety Data Sheet (SDS) for the compound for accurate information .

Future Directions

Thiophene derivatives continue to attract attention due to their wide range of applications and biological activities. Future research will likely focus on synthesizing new derivatives and exploring their potential uses in various fields .

Properties

IUPAC Name

2-thiophen-3-yl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S2/c10-8(11)6-4-13-7(9-6)5-1-2-12-3-5/h1-3,6-7,9H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXYHJCOHIVMIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CSC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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